An In-depth Technical Guide to (R)-3-(Pyridin-3-yl)morpholine: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (R)-3-(Pyridin-3-yl)morpholine: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the Morpholine Scaffold in Medicinal Chemistry
The morpholine heterocycle is a cornerstone in the design of contemporary therapeutics, recognized as a "privileged structure" due to its frequent appearance in a multitude of approved and experimental drugs.[1][2] Its utility stems from a unique combination of advantageous physicochemical, metabolic, and biological properties.[1][2] The morpholine ring, with its ether and amine functionalities, can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally constrained scaffold that can be strategically modified to interact with biological targets.[3][4] When combined with other pharmacophoric elements, such as the pyridine ring, the resulting structures, like (R)-3-(Pyridin-3-yl)morpholine, offer a compelling starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders where blood-brain barrier penetration is a key consideration.[5]
This technical guide provides a comprehensive overview of the chemical properties of the chiral building block, (R)-3-(Pyridin-3-yl)morpholine, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, synthesis and chiral separation, analytical methodologies, and its potential applications in medicinal chemistry, providing a solid foundation for its use in drug discovery programs.
Physicochemical Properties of 3-(Pyridin-3-yl)morpholine
The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for the (R)-enantiomer is not extensively available in the public domain, we can infer and predict key properties based on its structure and data for related compounds.
| Property | Predicted/Estimated Value | Source/Basis |
| Molecular Formula | C₉H₁₂N₂O | [6] |
| Molecular Weight | 164.20 g/mol | [7] |
| Appearance | Likely a colorless to pale yellow oil or solid | General property of similar compounds |
| pKa (Conjugate Acid) | ~8.4 (Morpholine N), ~4.8 (Pyridine N) | [8][9] |
| XlogP | -0.1 | [6] |
| Solubility | Expected to be soluble in water and polar organic solvents | [8] |
Expert Insights on Physicochemical Properties:
The presence of two basic nitrogen atoms in 3-(pyridin-3-yl)morpholine results in two distinct pKa values. The morpholine nitrogen, being a secondary amine, is more basic than the pyridine nitrogen.[8][9] This dual pKa can be advantageous for drug candidates, influencing their solubility and interaction with biological targets at different physiological pH values. The negative XlogP value suggests a hydrophilic character, which is favorable for aqueous solubility but may require balancing for effective membrane permeability.[6]
Synthesis and Chiral Separation of (R)-3-(Pyridin-3-yl)morpholine
The synthesis of 3-substituted morpholines can be approached through various synthetic strategies. For the specific synthesis of (R)-3-(Pyridin-3-yl)morpholine, a chiral synthesis or a resolution of the racemic mixture is required. A plausible synthetic approach would involve the cyclization of a chiral amino alcohol precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (R)-3-(Pyridin-3-yl)morpholine.
Detailed Experimental Protocol (Hypothetical)
Part 1: Synthesis of Racemic 3-(Pyridin-3-yl)morpholine
-
Step 1: Synthesis of 2-((pyridin-3-yl)amino)ethan-1-ol. In a round-bottom flask, combine 3-bromopyridine (1.0 eq) and ethanolamine (1.2 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP). Add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos), followed by a base such as sodium tert-butoxide. Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS). After cooling, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield 2-((pyridin-3-yl)amino)ethan-1-ol.
-
Step 2: Cyclization to form 3-(pyridin-3-yl)morpholine. Dissolve the amino alcohol from Step 1 in a suitable solvent like dichloromethane. Cool the solution to 0 °C and slowly add a dehydrating agent such as thionyl chloride or a Mitsunobu reagent system. Allow the reaction to warm to room temperature and stir until completion. Neutralize the reaction mixture and extract the product. Purify by column chromatography to obtain racemic 3-(pyridin-3-yl)morpholine.
Part 2: Chiral Resolution
-
Step 3: Formation of Diastereomeric Salts. Dissolve the racemic 3-(pyridin-3-yl)morpholine in a suitable solvent (e.g., ethanol). In a separate flask, dissolve a chiral resolving agent such as L-(+)-tartaric acid (0.5 eq) in the same solvent. Slowly add the tartaric acid solution to the morpholine solution. The diastereomeric salts should precipitate out of the solution.
-
Step 4: Fractional Crystallization. The diastereomeric salts can be separated by fractional crystallization. The less soluble diastereomer will crystallize out first. The crystals can be collected by filtration. The process of recrystallization can be repeated to improve the diastereomeric excess.
-
Step 5: Liberation of the Free Base. The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the free (R)-3-(pyridin-3-yl)morpholine. The product is then extracted with an organic solvent and purified.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of (R)-3-(Pyridin-3-yl)morpholine.
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine and morpholine ring protons. The protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the morpholine ring will be in the aliphatic region (δ 2.5-4.5 ppm), with the protons adjacent to the oxygen and nitrogen atoms shifted downfield. The chiral proton at the 3-position will likely appear as a multiplet.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbons of the pyridine ring will be in the aromatic region (δ 120-150 ppm), while the morpholine carbons will be in the aliphatic region (δ 45-70 ppm).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ).[7] Predicted collision cross-section values for various adducts can be found in databases like PubChemLite.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1500-1600 cm⁻¹), and C-O-C stretching of the morpholine ether linkage (around 1100 cm⁻¹).
Chiral Analysis Workflow
Caption: Workflow for the chiral analysis of (R)-3-(Pyridin-3-yl)morpholine.
Applications in Drug Discovery and Development
The (R)-3-(pyridin-3-yl)morpholine scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The pyridine ring can serve as a hydrogen bond acceptor and can participate in π-stacking interactions with protein targets.[10] The morpholine ring can improve pharmacokinetic properties. The stereochemistry at the 3-position can be crucial for selective binding to a chiral target, such as an enzyme active site or a receptor binding pocket.
Potential Therapeutic Areas:
-
Neurodegenerative Diseases: The ability of the morpholine moiety to improve blood-brain barrier permeability makes this scaffold attractive for CNS targets.[5]
-
Oncology: Morpholine derivatives have been investigated as inhibitors of various kinases involved in cancer progression.[4]
-
Infectious Diseases: The pyridine and morpholine rings are present in a number of antibacterial and antiviral agents.[10]
Conclusion
(R)-3-(Pyridin-3-yl)morpholine is a chiral building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a pyridine and a morpholine ring provides a foundation for the development of novel therapeutics with favorable physicochemical and pharmacokinetic properties. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic and analytical framework, and highlights its potential applications. As drug discovery continues to demand novel chemical matter, the strategic use of well-designed building blocks like (R)-3-(Pyridin-3-yl)morpholine will be crucial for the successful development of the next generation of medicines.
References
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
- An updated review on morpholine derivatives with their pharmacological actions. (2022). [No specific journal provided in search result].
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Pyridin-3-ylphenyl)morpholine. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(pyridin-3-yl)morpholine. Retrieved from [Link]
-
Diop, O., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 154–159. [Link]
- Williams, R. (2022). pKa Data Compiled by R. Williams. [No specific source provided in search result].
- Chiral Drug Separation. (n.d.). [No specific source provided in search result].
-
Diop, O., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. IUCrData, 8(2). [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(24), 4596–4613. [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. [Link]
-
Jin, H., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923533. [Link]
- Diop, O., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. [No specific journal provided in search result].
-
A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. [Link]
-
Ahamed, F. M. M., Padusha, M. S. A., & Gunasekaran, B. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 2), o98–o99. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Diop, O., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. IUCrData, 8(2). [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Jin, H., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923533. [Link]
Sources
- 1. 4-(3-Pyridin-3-ylphenyl)morpholine | C15H16N2O | CID 90890385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - 3-(pyridin-3-yl)morpholine (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. 3-(PYRIDIN-3-YL)MORPHOLINE,(CAS# 887344-25-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. Morpholine - Wikipedia [en.wikipedia.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
